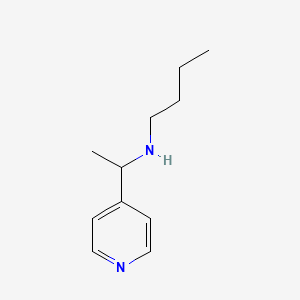

N-(1-(Pyridin-4-yl)ethyl)butan-1-amine

Description

N-(1-(Pyridin-4-yl)ethyl)butan-1-amine is a nitrogen-containing organic compound featuring a butan-1-amine backbone substituted with a 1-(pyridin-4-yl)ethyl group at the terminal amine. The pyridine ring introduces aromaticity and reduced basicity compared to saturated heterocycles like piperidine.

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

N-(1-pyridin-4-ylethyl)butan-1-amine |

InChI |

InChI=1S/C11H18N2/c1-3-4-7-13-10(2)11-5-8-12-9-6-11/h5-6,8-10,13H,3-4,7H2,1-2H3 |

InChI Key |

DMANJRMZLMTLSE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(C)C1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Pyridin-4-yl)ethyl)butan-1-amine typically involves the reaction of pyridine derivatives with butylamineThe reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-(Pyridin-4-yl)ethyl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Enzyme Interaction and Modulation

The compound has shown significant potential in modulating enzyme activities. Its ability to interact with various enzymes suggests that it could be utilized in drug discovery to develop new therapeutics targeting specific enzymatic pathways. The pyridine moiety enhances binding affinity to enzyme active sites, making it a valuable candidate for further exploration in pharmacology.

Receptor Targeting

N-(1-(Pyridin-4-yl)ethyl)butan-1-amine may also serve as a ligand for various receptors, influencing their activity. This property is particularly relevant in the context of developing drugs for conditions where receptor modulation is beneficial, such as in cancer therapy or neurological disorders.

Case Studies and Research Insights

Recent studies have focused on evaluating the therapeutic potential of this compound in various contexts:

- Cancer Research : Investigations into its efficacy as an inhibitor of specific cancer-related enzymes have shown promise, suggesting that it could play a role in targeted cancer therapies.

- Neurological Disorders : Preliminary data indicate potential benefits in modulating neurotransmitter receptors, which could lead to advancements in treating conditions such as depression or anxiety.

These findings underscore the compound's versatility and potential impact on drug development across multiple therapeutic areas .

Mechanism of Action

The mechanism of action of N-(1-(Pyridin-4-yl)ethyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1-(Pyridin-4-yl)ethyl)butan-1-amine with three analogs, focusing on structural features, physicochemical properties, and practical considerations.

Structural and Functional Group Differences

- Aromatic vs. Saturated Heterocycles : The pyridine ring in the target compound reduces basicity (pKa ~5) compared to piperidine-containing analogs (pKa ~11), influencing solubility and ionization at physiological pH.

- Substituent Complexity : I12 (Bb2) contains additional heterocycles (pyrimidine, thiophene), which may enhance binding affinity but increase molecular weight and synthetic complexity.

Physicochemical Properties

- Lipophilicity : The pyridine ring in the target compound likely increases logP compared to piperidine analogs, suggesting better membrane permeability but lower aqueous solubility.

Pharmacological Potential

- I12 (Bb2) : Contains a pyrimidine-thiophene system, which could enhance π-π stacking interactions in enzyme binding pockets compared to the simpler pyridine derivative.

Biological Activity

N-(1-(Pyridin-4-yl)ethyl)butan-1-amine is a compound of growing interest in medicinal chemistry due to its notable biological activity. This article explores its interactions with various molecular targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHN

- Molecular Weight : 178.27 g/mol

- Structural Features : The compound features a butan-1-amine backbone with a pyridin-4-yl group attached to the ethyl chain, which facilitates significant interactions with biological molecules through hydrogen bonding and π-π stacking with aromatic amino acids.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activities. The unique structure allows for:

- Hydrogen Bonding : The amine group can form hydrogen bonds with various biological targets, enhancing binding affinity.

- Aromatic Interactions : The pyridine ring engages in π-π interactions with aromatic residues in proteins, influencing their functional states.

Biological Activity and Therapeutic Applications

This compound exhibits potential therapeutic applications across various domains:

Enzyme Modulation

The compound has been shown to interact with enzymes involved in metabolic pathways, suggesting its utility in drug design aimed at enzyme inhibition or activation. For instance, studies indicate that similar compounds have been effective against Helicobacter pylori, highlighting the potential for this compound as an antibacterial agent .

Receptor Targeting

Research indicates that this compound may also target specific receptors, which could lead to significant pharmacological effects. Its structural similarity to other known receptor ligands suggests it may have utility in modulating neurotransmitter systems or other receptor-mediated pathways .

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(1-(Pyridin-4-yl)ethyl)pyridin-4-amine | Pyridine at the 4-position | Different reactivity due to substitution pattern |

| N-(1-(Pyridin-4-yl)ethyl)butan-2-amine | Butan chain at the 2-position | May exhibit distinct biological activities |

| N-(1-(Pyridin-4-yl)ethyl)hexan-1-amine | Longer hexane chain | Influences solubility and reactivity |

This comparative analysis illustrates how slight variations in structure can lead to differing biological activities and potential applications.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays:

- Antimicrobial Activity : In vitro testing has shown promising results against Mycobacterium tuberculosis, with IC values indicating significant inhibitory effects. Compounds similar in structure have been reported with IC values ranging from 1.35 to 2.18 μM against this pathogen.

- Cytotoxicity Studies : Investigations into the cytotoxic effects on cancer cell lines revealed that related compounds exhibited varying degrees of cytotoxicity, suggesting that this compound could be further explored for anticancer properties .

- Pharmacokinetic Profiling : The pharmacokinetic properties of similar compounds have been evaluated, indicating favorable absorption and distribution characteristics that could enhance therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.